molecular formula C10H7N3O2 B2908983 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione CAS No. 115127-16-7

1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione

Cat. No.: B2908983
CAS No.: 115127-16-7
M. Wt: 201.185
InChI Key: SDJWQYSENOMSPV-UHFFFAOYSA-N
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Description

Significance of the Pyrimido[4,5-b]indole Scaffold in Medicinal Chemistry

The pyrimido[4,5-b]indole scaffold is a tricyclic aromatic nucleus that is a fusion of a pyrimidine (B1678525) and an indole (B1671886) ring system. This structural framework is of great significance in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to serve as a versatile template for the design of therapeutic agents. mdpi.com The planar nature of the scaffold allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities.

Derivatives of the pyrimido[4,5-b]indole system have been investigated for a wide range of therapeutic applications, including:

Anticancer Agents: Certain derivatives act as microtubule depolymerizing agents, binding to the colchicine (B1669291) site on tubulin and inhibiting cancer cell proliferation. nih.gov These compounds have shown efficacy against multidrug-resistant cell lines. nih.gov Others have been developed as potent inhibitors of protein tyrosine kinases, which are crucial mediators in cell signaling pathways involved in tumorigenesis. nih.gov Targets include RET kinase, Tropomyosin receptor kinase (TRK), and epidermal growth factor receptor (EGFr) tyrosine kinase. mdpi.comnih.gov Additionally, some hybrids have been designed as MDM2 inhibitors to restore the function of the p53 tumor suppressor protein. nih.gov

Antibacterial Agents: The scaffold has been used to develop inhibitors of bacterial DNA gyrase and topoisomerase IV (GyrB/ParE), demonstrating excellent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains like Acinetobacter baumannii. nih.govacs.org

Immunomodulatory Agents: Pyrimido[5,4-b]indoles, a closely related isomer, have been identified as agonists for Toll-like receptor 4 (TLR4), highlighting their potential in the development of vaccine adjuvants and immunotherapies. nih.gov

Neuroprotective Agents: Research into related fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, has shown promise in developing agents with neuroprotective, antioxidant, and anti-aggregation properties relevant to neurodegenerative disorders. mdpi.com

The structural versatility of the pyrimido[4,5-b]indole core allows for modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules to achieve desired potency and selectivity. nih.govnih.gov

Classification and Structural Features of Pyrimido[4,5-b]indole Derivatives

The core structure of 9H-pyrimido[4,5-b]indole consists of a pyrimidine ring fused to the 'b' face of an indole ring. The specific compound, 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione, features two oxo groups at positions 2 and 4 of the pyrimidine ring. This dione (B5365651) structure can exist in tautomeric forms, such as the 4-hydroxy-2-oxo form. The synthesis of 9H-pyrimido[4.5-b]indol-4-ol, a key intermediate, involves the cyclization of ethyl-2-amino-1H-indole carboxylate in formamide. nih.gov

Derivatives can be broadly classified based on the substitution patterns on the tricyclic scaffold. Key positions for substitution include the N3 and N9 atoms, as well as various positions on the pyrimidine and benzene (B151609) rings, leading to distinct classes with different biological activities.

Derivative ClassKey Structural FeatureExample Biological ActivityReference
Pyrimido[4,5-b]indole-4-aminesAn amine group at the C4 position, often with aryl substituents.Microtubule Depolymerization nih.gov
2-Phenyl-9H-pyrimido[4,5-b]indolesA phenyl group at the C2 position.Kinase Inhibition mdpi.com
Pyrimido[4,5-b]indole-oxadiazole hybridsAn oxadiazole moiety attached to the core scaffold.MDM2 Inhibition nih.gov
3-Substituted Pyrimido[5,4-b]indole-2,4-diones*An alkyl side chain, often with a phenylpiperazinyl group, at the N3 position.α1 Adrenoceptor Ligands nih.gov

Note: This is a closely related [5,4-b] isomer, studied for different properties.

Molecular modeling and proton NMR studies have been employed to understand the structure-activity relationships (SAR). For instance, in microtubule depolymerizing agents, the pyrimido[4,5-b]indole scaffold forms hydrophobic interactions within the colchicine binding site of tubulin. nih.gov Subtle changes in substituents can significantly affect the molecule's conformation and its binding affinity to the target protein. nih.gov

Historical Context and Evolution of Academic Research on the Pyrimido[4,5-b]indole System

The study of fused pyrimidine systems has a long history, driven by their presence in fundamental biological molecules. Research on the pyrimido[4,5-b]indole scaffold specifically has evolved from initial synthetic explorations to in-depth investigations of its vast therapeutic potential.

Early research focused on establishing synthetic routes to the core tricyclic system. A notable method is the extension of the Nenitzescu indole synthesis, which allowed for the one-step preparation of 2,4-diamino-9H-pyrimido[4,5-b]indol-6-ols from 1,4-benzoquinone (B44022) and pyrimidine-2,4,6-triamines. researchgate.net Over time, synthetic methodologies have advanced significantly. More recent developments include multi-component reactions that allow for the construction of the complex scaffold in a single pot from simple starting materials, often under transition-metal-free or green chemistry conditions. mdpi.comacs.org For example, a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles was developed using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide. mdpi.com

The discovery of the proto-oncogenic properties of the RET receptor tyrosine kinase in the 1980s spurred interest in finding potent kinase inhibitors. nih.gov This led to the exploration of various heterocyclic scaffolds, including the pyrimido[4,5-b]indole system, as potential inhibitors. This line of research has culminated in the identification of derivatives with dual inhibitory activity against kinases like RET and TRK. nih.gov

The evolution of research is marked by a shift from broad screening to rational drug design, aided by computational tools like molecular docking and molecular dynamics simulations. nih.gov This modern approach allows for the design of derivatives with improved potency, selectivity, and pharmacokinetic properties, targeting specific diseases like cancer and multidrug-resistant bacterial infections. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-dihydropyrimido[4,5-b]indole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-9-7-5-3-1-2-4-6(5)11-8(7)12-10(15)13-9/h1-4H,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWQYSENOMSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Pyrimido 4,5 B Indole 2,4 3h,9h Dione and Its Derivatives

Classical Synthetic Pathways to the Pyrimido[4,5-b]indole Core

Traditional synthetic approaches to the pyrimido[4,5-b]indole framework generally involve the sequential construction of the fused ring system. These methods can be broadly categorized into intramolecular and intermolecular annulation strategies, which have been foundational in providing access to these complex molecules.

Intramolecular Annulation Strategies

Intramolecular annulation strategies involve the formation of one of the heterocyclic rings from a precursor that already contains the other pre-formed ring system with a suitably positioned reactive side chain. A notable example of this approach is the palladium-catalyzed intramolecular arylation. researchgate.netnih.gov This method typically involves the construction of a pyrimidine (B1678525) ring bearing a tethered indole (B1671886) precursor, which then undergoes cyclization to form the final tricyclic system.

For instance, a suitably substituted pyrimidine with an ortho-haloaryl group connected via a flexible linker to the indole nitrogen can undergo an intramolecular C-H activation and subsequent C-C bond formation, catalyzed by a palladium complex, to yield the pyrimido[4,5-b]indole core. The versatility of this method allows for the introduction of various substituents on both the pyrimidine and indole moieties, providing a route to a library of derivatives.

Another classical intramolecular approach involves the reduction of a nitro group on a phenyl-substituted pyrimidine, followed by cyclization to form the fused indole ring. For example, the reaction of 1-fluoro-2-nitrobenzene (B31998) with ethyl-2-cyanoacetate can yield ethyl 2-cyano-2-(2-nitrophenyl)acetate. nih.gov Subsequent reduction of the nitro group, often with zinc in acetic acid, leads to the formation of an amino intermediate which then cyclizes to form an ethyl-2-amino-1H-indole carboxylate. nih.gov This indole derivative can then be further elaborated and cyclized with a source of the remaining pyrimidine atoms, such as formamide, to construct the final 1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione scaffold. nih.gov

Intermolecular Annulation of Substituted Indoles

Intermolecular annulation strategies involve the reaction of two separate components, typically a substituted indole and a pyrimidine precursor, to form the fused tricyclic system. These methods often rely on the inherent nucleophilicity of the indole ring to react with electrophilic centers on the pyrimidine precursor.

A common approach involves the use of functionally rich indole derivatives, such as 2-amino-1H-indole-3-carbonitrile or ethyl 2-amino-1H-indole-3-carboxylate, as the starting material. These compounds possess nucleophilic centers that can react with various electrophilic reagents to construct the pyrimidine ring. For example, condensation of 2-amino-1H-indole-3-carbonitrile with urea (B33335) or thiourea (B124793) can lead to the formation of the this compound core.

In a similar vein, the reaction of 2-chloroindole-3-carbaldehydes with guanidine (B92328) nitrate (B79036) in the presence of a base has been utilized to construct the 2-amino-pyrimido[4,5-b]indole framework. While this does not directly yield the dione (B5365651), the resulting amino-pyrimidine can be a precursor for further functionalization to obtain the desired product.

Contemporary and Green Chemistry Approaches in Pyrimido[4,5-b]indole Synthesis

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally benign synthetic methodologies. Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, allowing for the construction of complex molecules in a single step from simple and readily available starting materials.

Multicomponent Reaction (MCR) Strategies for Pyrimido[4,5-b]indoles

MCRs offer several advantages over traditional multi-step syntheses, including reduced reaction times, lower energy consumption, and minimized waste generation. Several MCRs have been developed for the synthesis of pyrimido[4,5-b]indole derivatives, which are categorized below based on the number of components involved.

While three-component reactions are a cornerstone of modern synthetic chemistry for the construction of heterocyclic systems, the specific one-pot reaction of aryl aldehydes, oxindoles, and ureas or thioureas to directly form the this compound core is not extensively documented in the scientific literature. Research in this area has more commonly focused on the synthesis of related fused pyrimidine systems, such as pyrimido[4,5-b]quinolines, through the reaction of aldehydes, aminouracils, and active methylene (B1212753) compounds. nih.govnih.gov These reactions highlight the utility of MCRs in building complex heterocyclic scaffolds. The potential adaptation of such a strategy using oxindoles as the indole precursor remains an area for future investigation.

A notable advancement in the synthesis of pyrimido[4,5-b]indoles is the development of a four-component reaction. A transition-metal-free, one-pot synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been achieved using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide as the nitrogen source. mdpi.comresearchgate.net This reaction proceeds via a [4+2] annulation, where the pyrimidine ring is constructed in a single step. mdpi.comresearchgate.net The use of two equivalents of ammonium iodide as the sole nitrogen source is a key feature of this methodology. mdpi.comresearchgate.net This approach is highlighted by the formation of four C-N bonds in one pot, promoted by iodine and iodide additives. mdpi.comresearchgate.net

The scope of this reaction has been explored with various substituted indole-3-carboxaldehydes and aromatic aldehydes, demonstrating its versatility in generating a diverse range of 2-aryl-9H-pyrimido[4,5-b]indole derivatives. mdpi.com

Table 1: Examples of 2-Aryl-9H-pyrimido[4,5-b]indole Derivatives Synthesized via a Four-Component Reaction mdpi.com

EntryIndole-3-carboxaldehyde SubstituentAromatic Aldehyde SubstituentProductYield (%)
1H4-OCH32-(4-Methoxyphenyl)-9H-pyrimido[4,5-b]indole74
2H4-OC2H52-(4-Ethoxyphenyl)-9H-pyrimido[4,5-b]indole85
3H4-CF32-(4-(Trifluoromethyl)phenyl)-9H-pyrimido[4,5-b]indole78
4H4-Br2-(4-Bromophenyl)-9H-pyrimido[4,5-b]indole66
5H3-CH32-(m-Tolyl)-9H-pyrimido[4,5-b]indole76
6H3-Cl2-(3-Chlorophenyl)-9H-pyrimido[4,5-b]indole56
75-ClH5-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole96
86-BrH6-Bromo-2-phenyl-9H-pyrimido[4,5-b]indole40
97-FH7-Fluoro-2-phenyl-9H-pyrimido[4,5-b]indole72
107-OCH3H7-Methoxy-2-phenyl-9H-pyrimido[4,5-b]indole23

Base-Promoted Tandem Cyclization Protocols for Polysubstituted Pyrimido[4,5-b]indoles

A novel and efficient approach for the construction of polysubstituted pyrimido[4,5-b]indoles involves a base-promoted tandem cyclization. acs.org This strategy utilizes readily available starting materials, 2-(indol-3-yl)naphthoquinones and benzamidines, and is promoted by an inorganic base. acs.orgresearchgate.netnih.gov A key feature of this methodology is that it proceeds under transition-metal-free conditions. acs.orgresearchgate.net The reaction mechanism is characterized by the ring opening and subsequent recyclization of the naphthoquinone moiety, leading to the formation of three nitrogen-containing heterocyclic rings in a single pot through multiple C–N bond formations. acs.orgnih.govacs.org This method provides a direct route to structurally complex and novel pyrimido[4,5-b]indoles in acceptable yields. acs.org

Transition-Metal-Free Methodologies for Pyrimido[4,5-b]indole Construction

Transition-metal-free synthetic routes offer significant advantages in terms of cost-effectiveness and reduced environmental impact. One such prominent method is a four-component synthesis that yields 2-phenyl-9H-pyrimido[4,5-b]indoles. mdpi.com This reaction employs indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide as the raw materials. mdpi.comresearchgate.net A noteworthy aspect of this protocol is the use of ammonium iodide as the sole nitrogen source for the construction of the pyrimidine ring. mdpi.comresearchgate.net The pyrimidine ring is formed in a one-pot [4+2] annulation reaction, involving the formation of four C-N bonds, promoted by iodine and iodide additives. mdpi.comresearchgate.net This approach demonstrates good functional group tolerance and a wide substrate scope, allowing for the synthesis of a variety of substituted pyrimido[4,5-b]indoles. mdpi.com

Below is a table summarizing the yields of various 2-phenyl-9H-pyrimido[4,5-b]indole derivatives synthesized using this four-component, transition-metal-free methodology. mdpi.com

Indole-3-carboxaldehyde SubstituentAromatic Aldehyde SubstituentProductYield (%)
HH2-Phenyl-9H-pyrimido[4,5-b]indole76
H4-CH₃2-(p-Tolyl)-9H-pyrimido[4,5-b]indole78
H4-OCH₃2-(4-Methoxyphenyl)-9H-pyrimido[4,5-b]indole74
H4-OC₂H₅2-(4-Ethoxyphenyl)-9H-pyrimido[4,5-b]indole85
H4-F2-(4-Fluorophenyl)-9H-pyrimido[4,5-b]indole72
H4-Cl2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole71
H4-Br2-(4-Bromophenyl)-9H-pyrimido[4,5-b]indole66
H4-CN4-(9H-Pyrimido[4,5-b]indol-2-yl)benzonitrile50
H3-F2-(3-Fluorophenyl)-9H-pyrimido[4,5-b]indole69
H3-Br2-(3-Bromophenyl)-9H-pyrimido[4,5-b]indole60
5-ClH5-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole96
6-ClH6-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole82
6-BrH6-Bromo-2-phenyl-9H-pyrimido[4,5-b]indole40
7-FH7-Fluoro-2-phenyl-9H-pyrimido[4,5-b]indole72
8-CH₃H8-Methyl-2-phenyl-9H-pyrimido[4,5-b]indole71
8-ClH8-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole77

Microwave-Assisted Synthetic Routes to 9H-Pyrimido[4,5-b]indoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. durham.ac.uknih.gov For the synthesis of 9H-pyrimido[4,5-b]indoles, a notable microwave-assisted method involves the reaction between oxindoles and aryl nitriles under solvent-free conditions. researchgate.netresearchgate.net This approach is described as novel and simple, providing the desired products in good to excellent yields. researchgate.netresearchgate.net The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. durham.ac.uk

Palladium-Catalyzed Cyclization and Amidation Reactions for Pyrimido[4,5-b]indoles

Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic systems. Biologically and pharmaceutically active pyrimido[4,5-b] and [5,4-b]indoles have been synthesized in good yields through palladium-catalyzed amidation and cyclization reactions. nih.gov Another effective palladium-catalyzed method is the intramolecular arylation of pyrimidine substrates. researchgate.net In this approach, 4-aryloxy- or 4-anilino-5-iodopyrimidines are treated with a palladium catalyst, such as Pd(OAc)2(PPh3)2, and a base in a suitable solvent like DMF to afford the regioselectively cyclized heterocycles. researchgate.net Palladium-based methodologies are widely recognized for their efficiency in facilitating carbon-carbon and carbon-heteroatom bond formation, which is crucial for constructing the indole nucleus within the pyrimido[4,5-b]indole framework. mdpi.com

Copper-Catalyzed One-Pot Multicomponent Cascade Reactions for Pyrimido[4,5-b]indoles

Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of pyrimido[4,5-b]indoles. A selective synthetic route involves a one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia. acs.orgorganic-chemistry.org The selectivity towards the formation of 9H-pyrimido[4,5-b]indoles over other indole derivatives is controlled by key factors such as the concentration of ammonia, the molar ratio of the reactants, and the structural characteristics of the aldehyde substrate. acs.orgorganic-chemistry.org This method benefits from readily available starting materials and mild reaction conditions. acs.org Another copper-catalyzed cascade reaction has been developed for the synthesis of pyrimido[4,5-b]quinoline-4-ones from 2-chloroquinoline-3-carbonitriles and benzyl (B1604629) amines in an aerobic atmosphere. rsc.org

Ultrasound-Assisted Synthetic Approaches (General Applicability to Fused Heterocycles)

The application of ultrasonic irradiation in organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while providing excellent yields and greater product purity. nih.gov This technique is generally applicable to the synthesis of various heterocyclic compounds, including fused systems. nih.gov For instance, ultrasound has been successfully employed in the synthesis of pyrimido[4,5-b]quinolindione derivatives through a multicomponent reaction. researchgate.netnih.govresearchgate.net These reactions are often performed in a one-pot manner and benefit from experimental simplicity and good yields, sometimes without the need for metallic catalysts. researchgate.netresearchgate.net The advantages of ultrasound-assisted synthesis include lower costs and simpler workup procedures compared to conventional methods. nih.gov

Derivatization Strategies and Scaffold Modification

The this compound scaffold is a versatile platform for chemical modification to develop compounds with specific biological activities. Derivatization is often focused on introducing various substituents at different positions of the tricyclic system to explore structure-activity relationships (SAR).

A common strategy involves the synthesis of a key intermediate, such as 4-chloro-9H-pyrimido[4,5-b]indole, which can then undergo nucleophilic substitution to introduce a variety of side chains. nih.gov For example, to develop dual RET and TRK kinase inhibitors, the pyrimido-indole scaffold was modified at positions predicted to interact with the solvent front and the back pocket of the kinase binding site. nih.gov

In another study focused on developing GSK-3β inhibitors, a series of derivatives were prepared starting from a potent lead compound. mdpi.com Modifications included the introduction of an acyl substituent on a piperidine (B6355638) nitrogen to improve metabolic stability. mdpi.com The SAR study revealed that substitutions at the 7-position of the pyrimido[4,5-b]indole ring with different halogens (Cl, Br, I) were well-tolerated and even slightly increased potency with increasing van der Waals radii. mdpi.com Conversely, introducing a methoxy (B1213986) or trifluoromethyl group at the same position, or a methyl group at the 2-position, led to a significant loss of activity. mdpi.com

Further derivatization can be achieved by creating more complex fused heterocyclic systems. For example, a pyrimido[4″,5″:5′,6′] acs.orgmdpi.comresearchgate.nettriazino[3′,4′:3,4] acs.orgmdpi.comresearchgate.nettriazino[5,6-b]indole derivative was synthesized and used as a precursor to obtain polycyclic systems. nih.gov This was achieved by reacting an aminotriazinoindole derivative with carbon disulphide to form a dithione, which could be further modified. nih.gov

The table below presents a selection of derivatization strategies and their outcomes.

Starting Scaffold/IntermediateReagents and ConditionsModificationPurpose/Outcome
4-Chloro-9H-pyrimido[4,5-b]indoleNucleophilic substitution with various aminesIntroduction of diverse side chains at the 4-positionDevelopment of dual RET/TRKA kinase inhibitors nih.gov
7-Chloro-9H-pyrimido[4,5-b]indole derivativeAcylation of piperidine side chainIntroduction of an amide bondImproved metabolic stability in GSK-3β inhibitors mdpi.com
7-Chloro-9H-pyrimido[4,5-b]indole derivativeSubstitution at the 7-position with Br, I, OMe, CF₃Halogenation and functional group introductionSAR exploration for GSK-3β inhibition mdpi.com
1-Amino acs.orgmdpi.comresearchgate.nettriazino[3′,4′:3,4] acs.orgmdpi.comresearchgate.nettriazino[5,6-b]indole-2-carbonitrileCarbon disulphide, alcoholic KOHFormation of a fused pyrimidine-dithione ringSynthesis of complex polyheterocyclic systems nih.gov

Nucleophilic Displacement Reactions for Functionalization

A common and effective method for the functionalization of the pyrimido[4,5-b]indole scaffold involves the nucleophilic displacement of a halogen atom, typically chlorine, at the C4 position. This approach allows for the introduction of a wide variety of substituents, particularly nitrogen-based nucleophiles.

The synthesis often begins with the creation of a 4-chloropyrimido[4,5-b]indole intermediate. This intermediate serves as a versatile precursor for subsequent nucleophilic substitution reactions. For instance, treatment of 9H-pyrimido[4,5-b]indol-4-ol with phosphoryl chloride (POCl₃) can effectively yield the 4-chloro-9H-pyrimido[4,5-b]indole derivative. nih.gov

Once the 4-chloro intermediate is obtained, it can be subjected to reaction with various nucleophiles. A notable example is the reaction with arylamines to produce N-aryl-9H-pyrimido[4,5-b]indol-4-amines. This reaction is a key step in the synthesis of potent microtubule depolymerizing agents. nih.gov The general scheme for this transformation involves the displacement of the chloro group by the amino group of the arylamine, often facilitated by a base in a suitable solvent.

A specific example of this methodology is the synthesis of various 2,5-substituted-4-amino-pyrimido[4,5-b]indoles. In this process, the corresponding 2,5-substituted-4-chloro-pyrimido[4,5-b]indoles are treated with a range of appropriate arylamines to afford the desired target compounds. nih.gov This strategy highlights the utility of nucleophilic displacement in generating a library of compounds for structure-activity relationship (SAR) studies.

Introduction of Specific Substituents (e.g., Arylthio Groups)

The introduction of sulfur-containing moieties, such as arylthio groups, onto the pyrimido[4,5-b]indole scaffold has been shown to be a valuable strategy for developing compounds with interesting biological profiles, including receptor tyrosine kinase and thymidylate synthase inhibitory activities. nih.govnih.gov

A common method for introducing an arylthio group involves the nucleophilic displacement of a halogen atom on the pyrimido[4,5-b]indole ring with an appropriate aryl thiol. While the primary focus of this article is the this compound core, a closely related and illustrative example is the synthesis of 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines. nih.govnih.gov In this synthesis, a common intermediate, 5-bromo- or 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine, is reacted with various substituted benzene (B151609) thiols. nih.govnih.gov This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion, generated from the aryl thiol with a base, attacks the electron-deficient carbon bearing the halogen, leading to the formation of the C-S bond and displacement of the halide.

This synthetic approach allows for the systematic variation of the arylthio substituent, enabling the exploration of how different substitution patterns on the aryl ring affect the biological activity of the final compounds. The following table summarizes a series of 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines synthesized using this methodology.

Table 1: Examples of 5-(Arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine Derivatives

Compound ID Arylthio Substituent
3 4-Methylphenylthio
4 4-Chlorophenylthio
5 3,4-Dichlorophenylthio
6 4-Methoxyphenylthio
7 4-Nitrophenylthio

Data sourced from a study on receptor tyrosine kinase and thymidylate synthase inhibitors. nih.gov

Role of this compound as a Building Block in Combinatorial Synthesis

The this compound scaffold is a valuable building block in combinatorial synthesis due to its rigid tricyclic structure and the presence of multiple sites for functionalization. This allows for the generation of large, diverse libraries of compounds for high-throughput screening and drug discovery programs.

The core principle of using this scaffold in combinatorial chemistry lies in the ability to introduce a variety of substituents at different positions of the ring system, leading to a collection of structurally related but distinct molecules. This is often achieved by first synthesizing a common intermediate that can then be reacted with a diverse set of building blocks.

For example, the functionalization of the pyrimido[5,4-b]indole-(1H,3H)2,4-dione system, a structural isomer of the title compound, illustrates this concept well. A series of new compounds were designed and synthesized by connecting the tricyclic system to a phenylpiperazine moiety through an alkyl chain. nih.gov By systematically modifying the phenylpiperazine moiety, the tricyclic system itself, and the length of the connecting alkyl chain, a library of compounds was generated and tested for their affinity for α₁-adrenoceptor subtypes. nih.gov

This approach, where a central scaffold is systematically decorated with a variety of chemical groups, is the hallmark of combinatorial synthesis. The this compound core, with its potential for substitution at the N1, N3, and N9 positions, as well as on the indole ring, provides a rich platform for the application of such combinatorial strategies. The generation of libraries based on this scaffold allows for the efficient exploration of the chemical space around this privileged heterocyclic system, accelerating the identification of new lead compounds for various therapeutic targets.

Biological Activity Profiles of Pyrimido 4,5 B Indole Derivatives

Anticancer and Antineoplastic Activity

Derivatives of the pyrimido[4,5-b]indole nucleus have demonstrated significant potential as anticancer and antineoplastic agents. Their activity is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Cancer Cell Proliferation and Growth

Research has shown that various pyrimido[4,5-b]indole derivatives can inhibit the proliferation of a range of cancer cell lines. This inhibitory action is often linked to the modulation of protein kinases, which are crucial for cell signaling and growth. For instance, certain 9H-pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) kinases, which are implicated in the progression of several cancers, including lung, thyroid, and pancreatic cancer. semanticscholar.org

Furthermore, related compounds such as pyrimido[4,5-b]quinolines have been investigated for their ability to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key targets in breast cancer therapy. unimi.it One study reported that a series of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines exhibited promising activity against the MCF-7 breast cancer cell line, with some compounds showing higher cytotoxic activity than the reference drug lapatinib. unimi.it

The antiproliferative effects of these compounds are often evaluated using in vitro assays that measure the concentration required to inhibit 50% of cell growth (IC50). The following table summarizes the cytotoxic activity of selected pyrimido[4,5-b]quinoline derivatives against the MCF-7 cell line.

CompoundIC50 (µM) against MCF-7
4d 2.67
4h 6.82
4i 4.31
4l 1.62
Lapatinib (Reference) >10

Data sourced from a study on pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors. unimi.it

Cytotoxic Mechanisms

The cytotoxic mechanisms of pyrimido[4,5-b]indole derivatives are multifaceted. One significant mechanism involves the inhibition of the MDM2-p53 interaction. The p53 protein is a critical tumor suppressor, and its inactivation by MDM2 is a common event in many cancers. Novel hybrid structures of pyrimido-indole-oxadiazole have been developed as MDM2 inhibitors, aiming to restore the normal function of p53. nih.gov In one study, the most promising candidate demonstrated a potent cytotoxic effect against MCF-7 cancer cells, and its activity was enhanced when combined with doxorubicin. nih.gov

Another cytotoxic mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, a highly active pyrimido[4,5-b]quinoline derivative was found to induce cell cycle arrest at the S phase and promote apoptosis in MCF-7 cells. unimi.it This was accompanied by an increase in the levels of pro-apoptotic proteins such as p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. acs.org

Anti-inflammatory Properties

The pyrimido[4,5-b]indole scaffold is also associated with anti-inflammatory properties. While specific studies on 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione are limited, research on related structures provides insights into their potential anti-inflammatory mechanisms. The innate immune response, which plays a crucial role in inflammation, is mediated by receptors such as Toll-like receptors (TLRs). semanticscholar.org

Substituted pyrimido[5,4-b]indoles, isomers of the core structure of interest, have been identified as selective TLR4 ligands. nih.gov TLR4 activation can lead to the production of various cytokines and chemokines that modulate the inflammatory response. Studies on these compounds have shown that modifications to the pyrimido[5,4-b]indole scaffold can differentially affect the production of pro-inflammatory cytokines like IL-6 and the type I interferon-associated chemokine IP-10. nih.gov This suggests that derivatives of this class could be developed as modulators of the innate immune system with potential therapeutic applications in inflammatory conditions.

Antimicrobial Efficacy

Derivatives of pyrimido[4,5-b]indole have also been explored for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

The emergence of multidrug-resistant bacteria has necessitated the development of new antibacterial agents. Pyrimido[4,5-b]indole derivatives have shown promise in this area. For example, a series of novel pyrimido[4,5-b]indole derivatives were designed based on the structure of known GyrB/ParE inhibitors, which target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. One promising compound from this series exhibited broad-spectrum in vitro antibacterial activity against a variety of clinical multidrug-resistant Gram-negative pathogens, particularly Acinetobacter baumannii. semanticscholar.org

Another study focused on pyrimido[4,5-b]indol-8-amine inhibitors of bacterial type II topoisomerases. Compounds from this series were found to be highly potent against Gram-positive bacteria and mycobacteria, including drug-resistant clinical isolates of Mycobacterium tuberculosis.

Antifungal Activity

While research on the antifungal activity of this compound is not extensively documented, studies on related pyrimidine-fused heterocyclic systems suggest potential in this area. For instance, new hybrids of pyrimido[4,5-d]pyridazinone-N-acylhydrazones have been synthesized and evaluated for their antifungal activity against Paracoccidioides brasiliensis and Candida species. Several of these compounds showed significant inhibitory activity, with one compound demonstrating a potent fungicidal profile and a synergistic effect with amphotericin B.

Antiviral Activity (e.g., against Dengue virus, Hepatitis C virus)

Derivatives of the pyrimido[4,5-b]indole scaffold, particularly its ribonucleoside forms, have been identified as possessing notable antiviral properties. nih.gov Modifications on the sugar moiety and substitutions on the pyrimidine (B1678525) ring have led to the discovery of compounds with activity against significant RNA viruses like the Dengue virus (DENV) and Hepatitis C virus (HCV). nih.govnih.gov

Initial studies on pyrimido[4,5-b]indole ribonucleosides with various hetaryl groups at position 4 showed promising micromolar activity against DENV. nih.gov Further development led to sugar-modified versions, including 2′-deoxy-2′-fluoroarabino- and 2′-deoxy-2′-fluororibo-nucleosides. nih.gov Certain 2′-fluoroarabino-nucleosides displayed activity against DENV with IC50 values ranging from 10.8 to 40 μM. nih.gov Concurrently, some 2′-fluororibo- and 2′-fluoroarabinonucleosides showed interesting anti-HCV activities, with IC50 values between 1.6 and 20 μM. nih.gov One specific compound, 4-Amino-5-chloro-9-β-D-ribofuranosyl-pyrimido[4,5-b]indole, demonstrated significant anti-dengue activity with an EC50 of 0.85 µM, although this was associated with some cytotoxicity. researchgate.net Another phenyl-fused pyrimido[4,5-b]indole ribonucleoside was identified as a potent agent against DENV2 in Huh-7 cells, with an EC50 of 0.238 mM. researchgate.net

The table below summarizes the antiviral activity of selected pyrimido[4,5-b]indole derivatives.

Compound TypeVirus TargetActivity MeasurementPotency Range
2′-fluoroarabino-nucleosidesDengue virusIC5010.8–40 μM
2′-fluororibo- and 2′-fluoroarabino-nucleosidesHepatitis C virusIC501.6–20 μM
4-Amino-5-chloro-9-β-D-ribofuranosyl-pyrimido[4,5-b]indoleDengue virusEC500.85 µM
Phenyl-fused pyrimido[4,5-b]indole ribonucleosideDENV2EC500.238 mM

Antimalarial Activity

The indole (B1671886) nucleus is a core component of many natural and synthetic compounds exhibiting antimalarial properties against Plasmodium falciparum. nih.gov The pyrimido[4,5-b]indole motif, which incorporates this key indole structure, has been recognized for its potential in the design of antimalarial agents. While the broader class of indole derivatives has been extensively studied for activity against both chloroquine-resistant and sensitive strains of P. falciparum, specific research detailing the antimalarial efficacy of this compound and its direct derivatives is an area of ongoing investigation. nih.govmdpi.com The development of novel compounds targeting different life-cycle stages of the malaria parasite remains a critical goal, and scaffolds like pyrimido[4,5-b]indole represent a promising foundation for future drug discovery efforts. nih.gov

Modulatory Effects on Enzyme Systems and Receptors

Pyrimido[4,5-b]indole derivatives have been extensively investigated as inhibitors of various kinases, which are crucial regulators of cellular processes. Their ability to target specific enzymes involved in disease progression, particularly in cancer, has made them a focal point of drug development.

Pyruvate dehydrogenase kinase (PDHK) is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for metabolic diseases and cancer. A patent has described novel pyrimido[4,5-b]indole derivatives as specific inhibitors of PDHK1. google.com These compounds are designed to modulate immunometabolism and are proposed for the treatment of cancers and autoimmune disorders by suppressing B cell proliferation and antibody secretion. By inhibiting PDHK1, these derivatives force cancer cells to shift from anaerobic glycolysis towards oxidative phosphorylation, which can lead to apoptosis. google.com

Receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical targets in oncology due to their role in tumor angiogenesis, proliferation, and metastasis. The pyrimido[4,5-b]indole scaffold has been successfully utilized to develop potent RTK inhibitors.

Derivatives have been synthesized that show dual inhibition of both RET (Rearranged during transfection), another RTK, and VEGFR-2. researchgate.net For instance, the compound NPA101.3 displayed an IC50 of less than 0.001 μM for both RET and VEGFR2. researchgate.net Other research has focused on developing 9H-pyrimido[4,5-b]indole derivatives as dual inhibitors of RET and Tropomyosin receptor kinase A (TRKA). nih.govnih.gov Compounds from this series exhibited IC50 values against RET in the range of 0.27-0.37 μM. nih.gov The indole core is a well-established pharmacophore for VEGFR-2 inhibitors, and numerous derivatives have been designed and tested, showing inhibitory concentrations in the nanomolar range. For example, one 1H-indole derivative demonstrated a VEGFR-2 inhibitory IC50 of 25 nM, which was more potent than the reference drug sorafenib (B1663141) (35 nM). mdpi.com Similarly, pyrimido[4,5-b]quinoline derivatives, which are structurally related, have shown potent EGFR inhibition. researchgate.net

The table below presents data on the RTK inhibitory activity of selected indole and pyrimido[4,5-b]indole derivatives.

Compound Class/DerivativeTarget Kinase(s)IC50 Value(s)
Pyrimido[4,5-b]indole Derivative (NPA101.3)RET, VEGFR-2<0.001 μM (both)
9H-pyrimido[4,5-b]indole AnaloguesRET0.27-0.37 μM
1H-indole DerivativeVEGFR-225 nM
Indole-2-carboxamide Derivative (Compound Va)EGFR71 ± 06 nM
Indolin-2-one Derivative (Compound 17a)VEGFR-20.078 µM

Thymidylate synthase (TS) is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. mdpi.com Consequently, TS is a well-established target for anticancer drugs. Certain pyrimido[4,5-b]indole derivatives have been designed as dual-target agents, inhibiting both receptor tyrosine kinases and human thymidylate synthase (hTS). This dual-action approach aims to combine antiangiogenic effects (via RTK inhibition) with cytotoxic effects (via TS inhibition) in a single molecule. This strategy is based on the clinical success of combining antiangiogenic agents with TS inhibitors like 5-fluorouracil. While the dual-inhibitory potential of the pyrimido[4,5-b]indole scaffold has been established, specific IC50 values for TS inhibition by these particular derivatives are a subject for more detailed investigation.

Other Enzyme Targets (e.g., Lanosterol (B1674476) 14α-demethylase, Acetylcholinesterase)

While the broader indole nucleus is a common scaffold in the design of various enzyme inhibitors, specific data on the direct inhibition of Lanosterol 14α-demethylase (CYP51) by this compound derivatives are not extensively documented in prominent research. Docking studies have been performed on some indole derivatives against lanosterol demethylase, but these have not focused on the pyrimido[4,5-b]indole core structure. rjpn.org

Similarly, direct significant inhibition of Acetylcholinesterase (AChE) by this specific pyrimidoindole scaffold is not a widely reported activity. However, research into treatments for neurodegenerative conditions like Alzheimer's disease has led to the investigation of pyrimido[4,5-b]indole derivatives as inhibitors of other related kinases. Notably, derivatives have been developed as potent inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease research. nih.govmdpi.com Some compounds, such as (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one, exhibit IC50 values in the nanomolar range against GSK-3β. nih.govmdpi.com Additionally, certain 4-pyrimidoindole derivatives have been evaluated for their inhibitory action on the Cyclin-Dependent Kinase 5 (CDK5)-p25 complex, another enzyme implicated in neurodegenerative processes. explorationpub.com

Receptor Ligand Affinity (e.g., Alpha 1 Adrenoceptor, 5HT1A Receptor)

Derivatives of the isomeric pyrimido[5,4-b]indole-2,4-dione scaffold have been identified as a potent and selective class of ligands for the alpha 1 (α1) adrenoceptor. tandfonline.com A series of 3-substituted derivatives, particularly those bearing a (phenylpiperazinyl)alkyl side chain, have demonstrated high affinity in radioligand binding assays. explorationpub.comtandfonline.com

One of the most active compounds, 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione, showed a high affinity for the α1 adrenoceptor with a Ki value of 0.21 nM. tandfonline.com Structural modifications to these compounds led to high selectivity for the α1 adrenoceptor over α2, β2, and 5HT1A receptors. tandfonline.com Further studies on this class of compounds revealed that many derivatives exhibit a preferential affinity for the α1D-adrenoceptor subtype. researchgate.net

While the primary affinity of these derivatives is for the α1 adrenoceptor, some compounds within this class have also shown a measurable affinity for the serotonin (B10506) 5HT1A receptor. tandfonline.com However, the selectivity is markedly lower than for the α1 adrenoceptor. For instance, the most selective α1 ligand, 3-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b)indole-2,4-dione, was over 10,000 times more selective for α1 receptors. tandfonline.com

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity Profile
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dioneα1 Adrenoceptor0.21 nMHigh affinity for α1. tandfonline.com
3-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b)indole-2,4-dioneα1 AdrenoceptorData not specifiedHighly selective for α1 over α2, β2, and 5HT1A receptors (>10,000-fold). tandfonline.com
Various (phenylpiperazinyl)alkyl derivativesα1D Adrenoceptor SubtypeHigh preferential affinitySubstantial selectivity for α1D over α1A, α1B, and various serotonin/dopamine receptors. researchgate.net

Immunomodulatory Aspects (e.g., Agonism of Human Hematopoietic Stem Cell Self-Renewal)

A significant area of research for pyrimido[4,5-b]indole derivatives is in the field of hematology, specifically as agonists for the self-renewal and expansion of human hematopoietic stem cells (HSCs). ijptjournal.comnih.gov Small molecules from this class, most notably UM171 and its precursor UM729, have been identified as potent stimulators of the ex vivo expansion of human cord blood cells. rjpn.orgijptjournal.com

This activity is crucial for applications like hematopoietic stem cell transplantation, where the limited number of stem cells in a cord blood unit can be a major constraint. ijptjournal.comresearchgate.net UM171 promotes the expansion of primitive HSCs capable of long-term hematopoiesis reconstitution in immunocompromised mice. nih.govijptjournal.com A key feature of its mechanism is that its potent activity is independent of the suppression of the aryl hydrocarbon receptor (AHR), a pathway targeted by other HSC expansion agents. rjpn.orgijptjournal.com

Studies have shown that UM171 not only expands the population of primitive CD34+ cells but also attenuates their differentiation, thereby preserving their "stemness". nih.gov When used in combination with other agents like SR1, UM171 can cooperatively enhance the expansion of progenitor cells while suppressing their maturation. ijptjournal.com

CompoundBiological ActivityKey Findings
UM171Agonist of human HSC self-renewalPotently stimulates ex vivo expansion of cord blood HSCs. ijptjournal.comnih.gov Activity is independent of the aryl hydrocarbon receptor pathway. researchgate.net
UM729Agonist of human HSC self-renewalA pyrimido-[4,5-b]-indole derivative that enhances HSC self-renewal in vitro. rjpn.org Can collaborate with AHR antagonists. rjpn.org

Neuroprotective Activity

The pyrimido[4,5-b]indole scaffold has been identified as a promising framework for developing agents with neuroprotective properties. Research focused on inhibitors for kinases involved in neurodegeneration has shown that certain derivatives possess favorable biological profiles beyond simple enzyme inhibition. nih.govmdpi.com

Specifically, enantiopure 9H-pyrimido[4,5-b]indole derivatives developed as GSK-3β inhibitors were found to have minimal cytotoxicity and demonstrated neuroprotective effects against oxidative stress. nih.govmdpi.com This suggests a potential therapeutic application in conditions where neuronal cells are under high oxidative loads, such as in Alzheimer's disease. Further studies have pointed to the neuroprotective effects of pyrimido[4,5-b]indole derivatives being linked to the inhibition of the CDK5-p25 kinase complex. explorationpub.com In a different approach, the indole alkaloid pulveratinol, isolated from Indigo Pulverata Levis, was shown to have neuroprotective activity by stimulating the nerve growth factor (NGF) in glioma cells. nih.gov

Antihypertensive Properties

The potent antagonist activity of pyrimido[5,4-b]indole-2,4-dione derivatives at α1-adrenoceptors directly implies a potential for antihypertensive effects. explorationpub.comtandfonline.com Alpha-1 adrenergic blockers are an established class of antihypertensive medications that function by preventing catecholamines from binding to α1-receptors on vascular smooth muscle. researchgate.net This action leads to vasodilation and a subsequent reduction in peripheral vascular resistance, which lowers blood pressure. researchgate.net Given the high affinity and selectivity of compounds like 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione for the α1-adrenoceptor, it is mechanistically plausible that this class of compounds would exhibit significant antihypertensive properties. tandfonline.com

Antiasthmatic Activity

Pyrimido[4,5-b]indole derivatives have been investigated for their potential in treating asthma. chula.ac.th Specific compounds from this class have demonstrated significant activity in animal models of eosinophilic lung inflammation, which is a key component of the pathophysiology of asthma. chula.ac.th The clinical candidate PNU-142731A, a 2,4-di-1-pyrrolidinyl-9H-pyrimido[4,5-b]indole derivative, was identified as having potential for the treatment of the inflammatory aspects of asthma based on these preclinical findings. chula.ac.th

Other Reported Pharmacological Activities (e.g., Antidiabetic, Antioxidant)

The broader indole scaffold is known to possess a wide range of pharmacological activities, including antidiabetic and antioxidant effects. rjptonline.org While antidiabetic activity is not a prominently reported feature for the specific pyrimido[4,5-b]indole core, some related derivatives have shown promise in other areas.

Research into 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines has demonstrated that some of these compounds possess antioxidant properties. ijptjournal.com In studies measuring the capacity to reduce reactive oxygen species (ROS), certain derivatives were found to be effective, suggesting a potential role in mitigating oxidative stress. ijptjournal.com

Structure Activity Relationship Sar Studies on Pyrimido 4,5 B Indole Derivatives

Elucidation of Key Pharmacophores and Essential Structural Motifs for Biological Activities

The core tricyclic 9H-pyrimido[4,5-b]indole structure is the fundamental pharmacophore responsible for the biological activities observed across different therapeutic targets. nih.govunar.ac.idmdpi.com This scaffold serves as a rigid framework upon which various functional groups can be positioned to interact with biological macromolecules. Studies involving the systematic modification or truncation of this core have confirmed its necessity. For instance, in the development of Toll-like receptor 4 (TLR4) agonists, derivatives that were truncated at the benzo ring portion of the pyrimidoindole scaffold were found to be inactive, highlighting the essential contribution of the complete tricyclic system to agonistic activity. nih.gov

For compounds designed as microtubule depolymerizing agents, the pyrimido[4,5-b]indole scaffold itself is a key structural feature that facilitates binding to the colchicine (B1669291) site of tubulin. nih.gov Similarly, in the context of kinase inhibition, this tricyclic system functions as a "warhead" that occupies the critical ATP binding pocket of kinases such as RET (Rearranged during transfection) and TRK (Tropomyosin receptor kinase). unar.ac.id The planarity and aromaticity of the indole (B1671886) and pyrimidine (B1678525) rings are crucial for establishing the necessary hydrophobic and potential π-stacking interactions within these binding sites.

Impact of Ring Substitution Patterns on Biological Efficacy and Selectivity

The biological efficacy and target selectivity of pyrimido[4,5-b]indole derivatives are profoundly influenced by the nature and position of substituents on the tricyclic core.

Substitution at Position 2: In the context of microtubule depolymerizing agents, substitution at the C2-position of the pyrimidine ring is important for potency. A methyl (-CH₃) or an amino (-NH₂) group at this position confers greater activity than an unsubstituted (hydrogen) analogue. nih.gov

Substitution at Position 4: The N4-position is a critical point for modification. For microtubule depolymerizers, the attachment of an N-aryl group is a key determinant of activity. nih.gov In the development of dual RET/TRK inhibitors, modifications at this position, often involving an amide linkage to various heterocyclic moieties, dictate the selectivity profile. It was found that a tert-butyl pyrazole (B372694) substituent promoted dual activity against both RET and TRK, whereas a tert-butyl isoxazole (B147169) favored inhibition of RET over TRK. unar.ac.id

Substitution at Position 5: For microtubule depolymerizing activity, substitution at the C5-position of the indole ring with either a methyl or a chloro group has been shown to be detrimental, leading to a significant decrease in potency. nih.gov

Substitution on the Indole Ring (C7/C8): In a related series of pyrimido[5,4-b]indoles investigated as TLR4 ligands, substitution on the benzo ring was found to enhance activity. Specifically, the introduction of aryl groups, such as phenyl or β-naphthyl, at the C8 position resulted in compounds with significantly greater potency than the unsubstituted lead compound. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of pyrimido[4,5-b]indole derivatives.

PositionSubstituentBiological TargetEffect on ActivityReference
2-NH₂TubulinImportant for potency nih.gov
2-CH₃TubulinImportant for potency (comparable to -NH₂) nih.gov
2-HTubulinLess potent than 2-NH₂ or 2-CH₃ analogues nih.gov
4N-aryl groupTubulinEssential for activity nih.gov
4Amide-linked tert-butyl pyrazoleRET/TRK KinasePromotes dual inhibition unar.ac.id
4Amide-linked tert-butyl isoxazoleRET/TRK KinasePromotes selective RET inhibition unar.ac.id
5-CH₃ or -ClTubulinDetrimental to activity nih.gov

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of pyrimido[4,5-b]indole derivatives plays a pivotal role in their ability to be recognized by and bind to their biological targets. Molecular modeling studies, often corroborated by experimental techniques like proton NMR, have provided insights into the bioactive conformations of these compounds. nih.gov

For microtubule-depolymerizing agents, studies have explored the effect of conformationally restricting the N4-aryl group. Using a 1,2,3,4-tetrahydroquinoline (B108954) moiety to reduce the rotational freedom of this group resulted in only a marginal decrease in potency, suggesting that the constrained conformation is similar to the optimal binding pose within the colchicine site of tubulin. nih.gov

In the case of dual RET/TRK inhibitors, computational modeling suggests that these compounds bind to the kinase in its inactive "DFG-out" conformation. unar.ac.id This specific conformational state of the kinase is characterized by the movement of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. The ability of the pyrimido[4,5-b]indole derivative to adopt a conformation that fits snugly into and stabilizes this inactive state is crucial for its inhibitory activity. The modeling indicates that the tricyclic core occupies the main ATP binding pocket, while appended motifs, such as the tert-butyl pyrazole group, extend into a back pocket accessible only in the DFG-out conformation. unar.ac.id

Role of Hydrogen Bonding and Other Intermolecular Interactions in Ligand-Target Binding

The binding affinity of pyrimido[4,5-b]indole derivatives to their targets is governed by a network of intermolecular interactions. The specific nature of these interactions is key to both potency and selectivity.

Hydrophobic Interactions: For derivatives targeting the colchicine site of tubulin, the pyrimido[4,5-b]indole scaffold establishes extensive hydrophobic interactions with a range of amino acid residues, including Alaα180, Valα181, Leuβ248, Asnβ258, Metβ259, Thrβ314, and Lysβ352. nih.gov The N4-aryl substituent further engages in hydrophobic contacts with residues such as Cysβ241, Alaβ250, Leuβ255, and Alaβ316. nih.gov

Hydrogen Bonding: Hydrogen bonds are critical for anchoring the ligand in the correct orientation within the binding site. In the inhibition of RET kinase, the amide nitrogen of the linker attached to the N4-position acts as a hydrogen bond donor, forming a key interaction with the backbone of Phe194 in the DFG motif. unar.ac.id Furthermore, the tricyclic core itself interacts with the hinge region of the kinase, forming a hydrogen bond with Ala108 in RET or Met592 in TRK. unar.ac.id This interaction with the hinge region is a hallmark of many ATP-competitive kinase inhibitors.

Computational Insights: For TLR4 ligands of the related pyrimido[5,4-b]indole series, computational docking studies suggest that the active compounds bind primarily to the myeloid differentiation protein-2 (MD-2), which is a co-receptor in the TLR4 complex. nih.gov The enhanced potency of C8-aryl derivatives is thought to arise from additional favorable binding interactions at the interface of the TLR4/MD-2 complex. nih.gov

Stereochemical Considerations in Pyrimido[4,5-b]indole SAR

While many of the reported pyrimido[4,5-b]indole derivatives are achiral, the principles of medicinal chemistry dictate that stereochemistry can have a profound impact on biological activity. The introduction of chiral centers can lead to enantiomers or diastereomers that may exhibit significantly different potency, selectivity, and metabolic profiles. This is because biological targets, being chiral themselves, often interact differently with the stereoisomers of a ligand.

Although specific SAR studies focusing on the stereochemistry of the 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione scaffold are not extensively detailed in the literature, the importance of this factor can be inferred from studies on other bioactive molecules. For example, in a series of nature-inspired compounds, only the isomers with a specific (5S, αS) stereochemistry displayed significant biological activity, suggesting that cellular uptake or target binding was highly stereoselective.

Therefore, the future design of pyrimido[4,5-b]indole derivatives could strategically incorporate stereocenters. This approach may yield compounds with improved therapeutic properties by optimizing the three-dimensional fit with the target protein and potentially enhancing selectivity over off-target interactions. Investigating the differential activities of enantiomerically pure derivatives remains a valuable and largely unexplored avenue for this class of compounds.

Computational and Theoretical Investigations of 1h Pyrimido 4,5 B Indole 2,4 3h,9h Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione, DFT could be applied to study its potential tautomers, as the dione (B5365651) structure can theoretically exist in several keto-enol forms. Such studies would calculate the relative energies of each tautomer to predict the most stable form in different environments (gas phase or solution). Furthermore, DFT calculations can predict spectroscopic properties, such as NMR chemical shifts (¹H and ¹³C), which would be invaluable for confirming the compound's structure and interpreting experimental data. At present, specific DFT studies detailing the tautomeric equilibrium or predicting the full spectroscopic profile of this compound are not prominent in published literature.

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and properties. Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For this compound, this analysis could pinpoint the most likely sites for electrophilic and nucleophilic attack. Detailed electronic structure analyses specifically for this compound have not been found in the surveyed literature.

Molecular Docking and Ligand-Target Binding Predictions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model, a dataset of structurally related compounds with measured biological activities is required. While QSAR studies have been conducted on related heterocyclic systems like pyrimido[5,4-b]indoles, a specific QSAR model focused on derivatives of this compound has not been identified in the scientific literature. Building such a model would require synthesizing and testing a library of its derivatives to correlate their structural features with a specific biological effect.

In Silico ADME/Pharmacokinetic Profile Predictions

In silico methods are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential pharmacokinetic issues early in the discovery process. These predictions are based on a molecule's physicochemical properties, such as logP, molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. While general in silico ADMET prediction tools are widely available, specific published studies detailing a comprehensive ADME/pharmacokinetic profile prediction for this compound are scarce. Such an analysis would be crucial for assessing its drug-likeness and potential as a therapeutic agent.

Cheminformatics Approaches for Chemical Characterization and SAR Studies

Cheminformatics combines computational methods to analyze chemical data. For this compound, cheminformatics approaches could be used to compare its structural and physicochemical properties to those of known active compounds in large chemical databases, a process known as virtual screening. This could help identify potential biological targets. Furthermore, cheminformatics tools are essential for analyzing structure-activity relationships (SAR) within a series of analogues. While SAR studies have been reported for derivatives of the core pyrimido[4,5-b]indole ring system, these have focused on substitutions at other positions of the scaffold rather than on the dione itself. nih.gov A dedicated SAR study originating from the this compound core would be required to systematically explore how different functional groups affect its biological activity.

Advanced Applications and Future Research Directions for Pyrimido 4,5 B Indole Chemistry

Rational Design and Synthesis of Novel Pyrimido[4,5-b]indole Scaffolds for Specific Biological Targets

The rational design of novel pyrimido[4,5-b]indole derivatives hinges on a deep understanding of their structure-activity relationships (SAR). By systematically modifying the core scaffold, chemists can fine-tune the pharmacological properties of these molecules to achieve enhanced potency and selectivity for specific biological targets.

One area of focus has been the development of Toll-like receptor 4 (TLR4) agonists. Starting from a pyrimido[5,4-b]indole lead compound, SAR studies revealed that modifications at various positions significantly influence biological activity. nih.gov For instance, the introduction of specific aryl groups at the C8 position, such as phenyl and β-naphthyl, resulted in compounds with potencies significantly greater than the original lead. nih.gov Computational analysis suggests that these C8-aryl derivatives may achieve improved potency through additional binding interactions at the interface of the TLR4/myeloid differentiation protein-2 (MD-2) complex. nih.gov

Another key target class for this scaffold is protein kinases. Research has demonstrated that derivatives of 9H-pyrimido[4,5-b]indole can act as potent kinase inhibitors. nih.gov The synthesis of these compounds often begins with precursors like ethyl-2-amino-1H-indole carboxylate, which is cyclized to form the core 9H-pyrimido[4.5-b]indol-4-ol structure. nih.gov Subsequent chemical modifications allow for the introduction of diverse substituents to explore the chemical space and optimize kinase inhibition. nih.gov

The following table summarizes key SAR findings for pyrimido[4,5-b]indole derivatives against different biological targets.

Scaffold PositionModificationTargetImpact on Activity
C8Phenyl, β-NaphthylTLR4Significantly increased agonist potency. nih.gov
C2Thioacetamide ChainTLR4Lengthening the chain was explored to modulate activity. nih.gov
R2 (heterocycle)tert-butyl pyrazole (B372694)RET/TRK KinasePermits dual activity against both kinases. nih.gov
R2 (heterocycle)tert-butyl isoxazole (B147169)RET KinaseProvides greater selectivity for RET over TRK. nih.gov

Development of Multi-Target Directed Ligands Based on the Pyrimido[4,5-b]indole Nucleus

The complexity of multifactorial diseases like cancer has spurred a shift from the "one-drug, one-target" paradigm towards the development of multi-target directed ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug-drug interactions. nih.gov The pyrimido[4,5-b]indole scaffold is well-suited for the design of such polypharmacological agents. nih.govnih.gov

A notable example is the development of 9H-pyrimido[4,5-b]indole derivatives as dual inhibitors of the RET and TRK protein kinases. nih.gov Aberrant signaling from these kinases is implicated in various cancers. nih.govnih.gov While selective inhibitors for these kinases exist, they can lose efficacy as tumors develop resistance. nih.govnih.gov A dual inhibitor can address this by encompassing more diverse patient populations and potentially blocking resistance mechanisms. nih.govnih.gov

Researchers have successfully synthesized a series of novel tricyclic pyrimido[4,5-b]indole derivatives and discovered that the nature of the heterocycle at the R2 position dictates the activity profile. nih.gov Specifically, a tert-butyl pyrazole substituent allows for dual inhibition of both RET and TRK, whereas a tert-butyl isoxazole substituent confers greater selectivity for RET. nih.gov This discovery introduces a novel scaffold for dual RET/TRK inhibition, expanding the arsenal (B13267) of compounds available to target these kinases. nih.gov

Compound TypeTarget 1Target 2Rationale
9H-pyrimido[4,5-b]indole derivativeRET KinaseTRK KinaseTo overcome resistance from selective inhibitors and treat tumors with both RET and TRK genetic backgrounds. nih.govnih.gov

In-Depth Mechanistic Studies of Biological Action at the Molecular and Cellular Level

Understanding the precise mechanism of action of pyrimido[4,5-b]indole derivatives is crucial for their development as therapeutic agents. Studies have delved into the molecular and cellular consequences of target engagement by these compounds, particularly in the context of kinase inhibition.

For the dual RET/TRK inhibitors based on the 9H-pyrimido[4,5-b]indole scaffold, treatment of cancer cells with these compounds leads to a decrease in the phosphorylation of both RET and TRKA. nih.gov This inhibition of kinase activity disrupts downstream signaling pathways, culminating in a G1 cell cycle arrest and a significant loss of cell viability. nih.gov Importantly, this effect is observed specifically in cells with aberrant RET or TRK activity, and not in cells with the wild-type versions of these proteins, indicating a targeted mechanism of action. nih.gov

Similarly, studies on other pyrimido-indole isomers as kinase inhibitors have identified compounds that potently target CK1δ/ε and DYRK1A, kinases implicated in neurodegenerative disorders. mdpi.com The inhibitory activity of these compounds is often evaluated in cell-free kinase assays, providing direct evidence of target engagement at the molecular level. The observed IC50 values in the micromolar and submicromolar ranges for specific derivatives confirm their potential as effective inhibitors of these key cellular enzymes. mdpi.com

Exploiting Pyrimido[4,5-b]indole as a Privileged Scaffold for Expedited Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modification with various functional groups. The pyrimido[4,5-b]indole nucleus has emerged as such a scaffold, demonstrating its utility in the development of ligands for a diverse array of protein families. nih.gov

The versatility of this scaffold is highlighted by its successful application in creating potent inhibitors for various protein kinases, including epidermal growth factor receptor (EGFR), glycogen (B147801) synthase kinase 3β (GSK-3β), RET, and TRK. nih.gov Beyond kinases, derivatives of the related pyrimido[5,4-b]indole scaffold have been developed as highly potent and selective ligands for α1-adrenoceptors, with some derivatives showing affinity in the nanomolar range. nih.govresearchgate.net Furthermore, the scaffold has been utilized to generate agonists for TLR4, key receptors in the innate immune system. nih.gov

This demonstrated ability to serve as a foundation for developing ligands for different target classes, from kinases to G-protein coupled receptors and immune receptors, underscores the privileged nature of the pyrimido-indole core. This versatility allows for the expedited discovery of new bioactive compounds by leveraging a known and synthetically accessible framework. nih.gov

Innovations in Green and Sustainable Synthetic Methodologies for Pyrimido[4,5-b]indoles

The synthesis of complex heterocyclic systems like pyrimido[4,5-b]indoles is increasingly benefiting from the principles of green chemistry, which prioritize efficiency, safety, and environmental friendliness. researchgate.net Traditional synthetic methods often require harsh conditions or long reaction times, but modern innovations are providing more sustainable alternatives.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often increasing product yields compared to conventional heating. mdpi.comresearchgate.net This technique has been successfully applied to the formamide-mediated cyclization step in the generation of pyrimido[4,5-b]indol-4-amine libraries. mdpi.com

Green Chemistry ApproachDescriptionAdvantage
Microwave IrradiationUses microwave energy to heat reactions.Reduces reaction times, increases yields, enhances product purity. mdpi.comresearchgate.net
One-Pot Multicomponent ReactionsCombines multiple reaction steps into a single procedure without isolating intermediates.Increases efficiency, reduces solvent waste, simplifies procedures. organic-chemistry.orgnih.gov
Transition-Metal-Free CatalysisAvoids the use of potentially toxic and expensive heavy metal catalysts.Lower cost, reduced environmental impact, simpler purification. mdpi.com

Exploration of Untapped Therapeutic Areas for Pyrimido[4,5-b]indole Derivatives

While significant research has focused on the application of pyrimido[4,5-b]indole derivatives in oncology and immunology, the scaffold's versatility suggests potential in a range of other therapeutic areas that remain relatively untapped.

The demonstrated activity of certain derivatives against kinases like DYRK1A and GSK-3β, which are linked to neurodegenerative conditions such as Alzheimer's disease, points toward a promising avenue for future research. nih.govmdpi.com The scaffold has been explicitly noted for its potential in developing treatments for such neurodegenerative conditions. nih.gov

Furthermore, the broader indole (B1671886) family of compounds has shown promise in combating infectious diseases. For example, certain 3-phenyl-1H-indole derivatives have demonstrated bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.com This suggests that the pyrimido[4,5-b]indole nucleus could be explored as a framework for developing novel anti-infective agents. Other reported activities for related quinoline-fused pyrimidines include analgesic, anti-inflammatory, and antimicrobial properties, further broadening the scope of potential applications. phcogj.com The exploration of these and other disease areas could unlock the full therapeutic potential of this privileged chemical scaffold.

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